molecular formula C9H8F3NO2 B13132163 Methyl 3-(Trifluoromethyl)pyridine-5-acetate

Methyl 3-(Trifluoromethyl)pyridine-5-acetate

Cat. No.: B13132163
M. Wt: 219.16 g/mol
InChI Key: KQTWETMQXGKNCS-UHFFFAOYSA-N
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Description

Methyl 3-(Trifluoromethyl)pyridine-5-acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Trifluoromethyl)pyridine-5-acetate typically involves the introduction of a trifluoromethyl group to the pyridine ring. One common method is the reaction of 3-(Trifluoromethyl)pyridine with methyl acetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(Trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(Trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(Trifluoromethyl)pyridine-5-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in both pharmaceutical and agrochemical applications. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(Trifluoromethyl)pyridine-5-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .

Biological Activity

Methyl 3-(trifluoromethyl)pyridine-5-acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes diverse research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

This compound contains a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of compounds. The presence of this group can significantly influence the compound's interaction with biological targets, thereby affecting its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer, antibacterial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethylated pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated a series of trifluoromethylpyridine amide derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values ranging from 12.4 μM to 44.4 μM compared to doxorubicin (IC50 = 52.1 μM) .
CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Doxorubicin52.1PACA2
Compound 744.4PACA2
Compound 822.4PACA2

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A related study reported that trifluoromethylpyridine derivatives demonstrated varying degrees of antibacterial activity against common pathogens.

  • Findings : The minimum inhibitory concentrations (MICs) were determined against Bacillus mycoides, Escherichia coli, and Candida albicans. Some derivatives showed MIC values as low as 4.88 µg/mL .
CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound A4.88E. coli
Compound BTBDC. albicans

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with various cellular pathways:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Studies indicate that certain derivatives can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .

Research Findings Summary

The exploration of this compound continues to reveal its potential as a valuable pharmacophore in drug development:

  • Antitumor Potential : Demonstrated through various cell line studies.
  • Antibacterial Effects : Showcased against multiple bacterial strains.
  • Mechanistic Insights : Indicate involvement in critical cellular processes such as apoptosis and cell cycle regulation.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)3-6-2-7(5-13-4-6)9(10,11)12/h2,4-5H,3H2,1H3

InChI Key

KQTWETMQXGKNCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

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